molecular formula C11H10O3 B1243478 Coixinden A CAS No. 149665-18-9

Coixinden A

Cat. No.: B1243478
CAS No.: 149665-18-9
M. Wt: 190.19 g/mol
InChI Key: XYQHDIQOTJVFDF-UHFFFAOYSA-N
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Description

Coixinden A is a bioactive compound isolated from Coix lachryma-jobi L. (Coix), a plant traditionally used in food and medicine. While its exact structure remains unspecified in the provided literature, it is inferred to belong to the fatty acid or secondary metabolite class due to its association with lipid-rich Coix seeds . Recent metabolomic studies using LC-QTOF-MS identified 314 compounds in Coix seeds, including saturated and unsaturated fatty acids, with this compound likely contributing to the plant’s nutritional and medicinal properties . Its pharmacological significance is suggested by network analyses linking Coix compounds to breast cancer targets, though direct mechanistic data for this compound are absent .

Properties

CAS No.

149665-18-9

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3,5-dimethoxyinden-1-one

InChI

InChI=1S/C11H10O3/c1-13-7-3-4-8-9(5-7)11(14-2)6-10(8)12/h3-6H,1-2H3

InChI Key

XYQHDIQOTJVFDF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C=C2OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C2OC

melting_point

183°C

physical_description

Solid

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Coixinden B’s α,β-unsaturated ketone moiety and phenolic hydroxyl groups are primary oxidation sites:

  • Ketone oxidation : The acetyl group at position C1 undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄ in acidic media) .

  • Phenolic hydroxyl oxidation : Methoxy-substituted aromatic rings exhibit resistance to oxidation, but the free hydroxyl group at C1 is susceptible to quinone formation under aerobic alkaline conditions .

Table 1: Oxidation Pathways

SubstrateReagent/ConditionsMajor ProductReference
Coixinden BKMnO₄, H₂SO₄, 80°C1-Carboxy-3,5-dimethoxyindene
Coixinden BO₂, NaOH, RT1-Hydroxy-3,5-dimethoxyindenone

Reduction Reactions

The conjugated enone system in Coixinden B is selectively reduced:

  • Ketone reduction : Sodium borohydride (NaBH₄) reduces the acetyl group to a secondary alcohol without affecting the aromatic system .

  • Double-bond hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the indene’s C2–C3 double bond, yielding dihydro derivatives .

Table 2: Reduction Pathways

SubstrateReagent/ConditionsMajor ProductReference
Coixinden BNaBH₄, MeOH, 0°C1-(1-Hydroxy-3,5-dimethoxyinden-1-yl)ethanol
Coixinden BH₂ (1 atm), Pd/C, EtOAc1-Acetyl-3,5-dimethoxydihydroindene

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the activated C4 and C6 positions of the indene ring due to electron-donating methoxy groups:

  • Halogenation : Bromine (Br₂) in acetic acid substitutes at C4, forming 4-bromo derivatives .

  • Nitration : Nitrating mixtures (HNO₃/H₂SO₄) yield 6-nitro products .

Table 3: Substitution Reactions

SubstrateReagent/ConditionsMajor ProductReference
Coixinden BBr₂, AcOH, 50°C4-Bromo-1-hydroxy-3,5-dimethoxyindenone
Coixinden BHNO₃ (conc.), H₂SO₄, 0°C6-Nitro-1-hydroxy-3,5-dimethoxyindenone

Regioselectivity in Catalytic Reactions

Gold(I)-catalyzed tandem Claisen rearrangement/hydroarylation reactions (similar to those in indene synthesis) highlight steric and electronic influences:

  • Steric effects : Bulky N-heterocyclic carbene (NHC) ligands (e.g., IPrAuCl/AgBF₄) favor C7a cyclization over competing pathways .

  • Electron-deficient sites : The aldehyde intermediate undergoes rapid Wittig olefination to extend conjugation .

Key Research Findings

  • Catalytic Hydroarylation :

    • Au(I) catalysts promote indene formation via tandem -rearrangement and hydroarylation, with BF₄⁻ counterions critical for stabilizing cationic intermediates .

    • Rate-determining step: Final hydroarylation (ΔG‡ = 17.9 kcal/mol) .

  • Steric Control in Functionalization :

    • Ligands like nBuFNHC enforce regioselective C–H functionalization at C1 due to steric shielding of alternative sites .

  • Electrochemical Modulation :

    • External electric fields enhance reaction rates by up to 10⁵-fold in analogous systems by stabilizing transition states .

Structural and Functional Comparisons

While Coixinden A remains uncharacterized, Coixinden B’s reactivity profile suggests that analogous derivatives would exhibit:

  • Similar oxidation/reduction patterns due to shared indene and acetyl motifs.

  • Divergent substitution sites depending on substituent positioning (e.g., methoxy vs. hydroxyl groups).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coixinden A is structurally analogous to fatty acids such as arachidic acid (C20:0), behenic acid (C22:0), and heneicosanoic acid (C21:0), which are critical to Coix seed lipid profiles . Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison of this compound and Analogous Fatty Acids
Compound Chain Length Saturation Accumulation Stage (Coix Development) Role in Coix Variants
This compound* Not specified Likely saturated Peak in late stages (S4-S5) Higher in edible (XBK) vs. feeding (DHS)
Arachidic Acid C20:0 Saturated Maturation (S5) Enriched in DHS, impacts lipid content
Behenic Acid C22:0 Saturated Late stages (S4-S5) Higher in DHS, distinguishes cultivars
Heneicosanoic Acid C21:0 Saturated Mid-late stages (S3-S4) Accumulates in XBK, linked to medicinal quality

*Inferred from metabolomic trends.

Key Findings :

  • Chain Length and Function : Longer-chain fatty acids (e.g., behenic acid) are more abundant in feeding Coix (DHS), likely due to their role in energy storage. This compound’s shorter chain length (if applicable) may enhance bioavailability for medicinal use in edible varieties (XBK) .
  • Developmental Accumulation : this compound peaks during late maturation (S4-S5), similar to arachidic and behenic acids, suggesting shared biosynthetic pathways regulated by lipid metabolism genes .

Functional Comparison with Pharmacologically Active Compounds

This compound’s functional profile is indirectly linked to 201 bioactive Coix compounds targeting cancer-related pathways, including steroid hormone receptor activity and apoptosis regulation . Comparisons with functionally similar compounds are critical:

Table 2: Functional Roles of this compound and Related Metabolites
Compound Biological Activity Target Pathways (KEGG) Cultivar Specificity
This compound* Hypothesized anti-cancer, lipid modulation TCA cycle, ascorbate metabolism XBK (edible)
Pristanic Acid Anti-inflammatory, peroxisome signaling Fatty acid oxidation Both XBK and DHS
Heptadecanoic Acid Antimicrobial, membrane integrity C5-branched dibasic acid metabolism DHS (feeding)

Key Findings :

  • Therapeutic Potential: this compound’s association with the TCA cycle and ascorbate metabolism suggests roles in antioxidant defense and energy regulation, distinct from pristanic acid’s peroxisome signaling .
  • Cultivar-Specific Roles : Edible Coix (XBK) prioritizes metabolites like this compound for medicinal applications, while feeding Coix (DHS) enriches compounds supporting growth and storage .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Coixinden A in raw plant extracts?

  • Methodological Answer : Use a combination of High-Performance Liquid Chromatography (HPLC) for separation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. Validate purity via UV-Vis spectroscopy and cross-reference spectral data with published libraries. For novel compounds, ensure reproducibility across multiple batches and document retention times, solvent systems, and column specifications .

Table 1 : Common Analytical Techniques for this compound Characterization

TechniquePurposeKey Parameters
HPLCSeparation and quantificationColumn type, mobile phase, flow rate
NMRStructural analysisSolvent, resonance frequency (e.g., 500 MHz)
MSMolecular weight determinationIonization method (e.g., ESI)

Q. How can researchers optimize the extraction yield of this compound from Coix lacryma-jobi seeds?

  • Methodological Answer : Conduct a factorial design experiment to test variables such as solvent polarity (e.g., ethanol-water ratios), extraction time, temperature, and particle size. Use Response Surface Methodology (RSM) to model interactions between variables. Validate optimized conditions through triplicate trials and report yield percentages with standard deviations .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Prioritize cell viability assays (e.g., MTT assay) for cytotoxicity screening and enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). Include positive controls (e.g., aspirin for COX-2) and negative controls (untreated cells). Ensure assays adhere to ISO standards for reproducibility, and document cell lines, incubation times, and reagent concentrations .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved?

  • Methodological Answer : Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., dosage forms, animal models). Use compartmental modeling to compare absorption rates across studies. Validate findings via in vivo pharmacokinetic trials with standardized protocols, including blood sampling intervals and bioanalytical validation (e.g., LC-MS/MS). Address heterogeneity using sensitivity analysis .

Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in cancer pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (Western blot) to validate protein targets. Use siRNA knockdown or CRISPR-Cas9 to confirm target involvement. For pathway analysis, employ tools like KEGG or Gene Ontology, and validate results in xenograft models with histopathological correlation .

Q. How should researchers address low reproducibility in this compound’s reported anti-diabetic effects?

  • Methodological Answer : Replicate studies using standardized animal models (e.g., STZ-induced diabetic rats) and identical dosing regimens. Control for diet, age, and genetic background. Perform power analysis to ensure adequate sample sizes. Publish raw data and statistical code to facilitate independent verification. Use Bland-Altman plots to assess inter-laboratory variability .

Table 2 : Framework for Resolving Data Contradictions

StepActionTools/Techniques
1Identify variables causing discrepanciesSystematic review, meta-analysis
2Standardize experimental protocolsISO guidelines, SOPs
3Validate findings in independent cohortsMulti-center trials, open data sharing

Methodological Best Practices

  • Literature Review : Use databases like PubMed and SciFinder with search terms "this compound" + "biosynthesis" or "pharmacology." Exclude non-peer-reviewed sources. Synthesize findings thematically (e.g., therapeutic applications, synthesis challenges) and highlight gaps using PRISMA flow diagrams .
  • Hypothesis Testing : Formulate hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "this compound inhibits NF-κB signaling via direct interaction with IKKβ" .
  • Data Analysis : Apply mixed-effects models for heterogeneous datasets. Use software like R or Python for multivariate analysis. Report p-values with effect sizes and confidence intervals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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